6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one

Descripción general

Descripción

6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one is a natural product found in Bupleurum fruticosum, Artemisia dracunculoides, and other organisms with data available.

Actividad Biológica

6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one, a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily known for its antioxidant, anti-inflammatory, and anticancer properties. The following sections detail the mechanisms of action, biological activities, and relevant research findings associated with this compound.

Chemical Structure

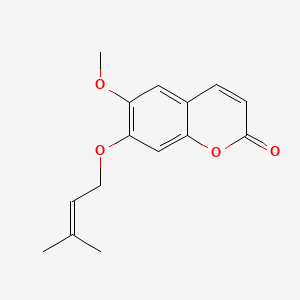

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16O4

- SMILES : CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C

- IUPAC Name : this compound

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage linked to various diseases.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic effects in inflammatory conditions.

- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It has shown selective cytotoxicity towards various cancer cell lines, including lung cancer cells .

Antioxidant Properties

The antioxidant capacity of this compound is significant in protecting against oxidative stress-related damage. Studies have demonstrated its efficacy in scavenging reactive oxygen species (ROS), which are implicated in aging and numerous diseases.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been studied extensively, showing a reduction in inflammation markers in vitro and in vivo. It has been reported to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are critical mediators of inflammation.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound has been linked to mechanisms that promote apoptosis through the intrinsic pathway, involving mitochondrial changes and caspase activation .

Case Studies

- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide, indicating its potential as a protective agent against oxidative damage.

- Anti-inflammatory Study : In a model of acute inflammation, administration of this compound resulted in a notable decrease in paw edema in rats, suggesting its effectiveness as an anti-inflammatory agent.

- Anticancer Efficacy : In a recent investigation, the compound exhibited potent cytotoxic effects against human lung cancer cells (A549), with IC50 values indicating significant growth inhibition compared to control groups .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Structure Visualization

Chemical Structure of 6-Methoxy-7-(3-methylbut-2-enoxy)chromen-2-one

Anticancer Activity

Research indicates that derivatives of coumarins, including this compound, possess selective cytotoxicity towards cancer cells. For instance, studies have shown that similar compounds can induce apoptosis through mechanisms involving cytochrome C release and caspase activation, which are critical pathways in cancer cell death .

Dermatological Uses

This compound has been investigated for its potential in treating skin conditions due to its ability to inhibit melanin formation. Novel derivatives of cyclic compounds containing this moiety have shown promise in reducing skin hyperpigmentation without adverse effects .

Natural Product Chemistry

The compound is significant in natural product chemistry as it serves as an intermediate for synthesizing new biologically active compounds. Its presence in various plant species highlights its ecological importance and potential therapeutic benefits .

Pharmacological Studies

Pharmacological investigations have revealed that the compound exhibits vasodilating effects on coronary vessels and antithrombotic properties. These effects make it a candidate for cardiovascular research, particularly in developing treatments for heart diseases .

Case Study 1: Anticancer Properties

A study published in Natural Product Communications explored the cytotoxic effects of several coumarin derivatives on lung cancer cell lines. The findings indicated that this compound significantly inhibited cell growth, demonstrating its potential as an anticancer agent .

Case Study 2: Skin Hyperpigmentation

In dermatological research, a novel formulation containing this compound was tested for its efficacy against hyperpigmentation. Results showed a marked reduction in melanin levels in treated skin samples compared to controls, suggesting its utility in cosmetic applications targeting skin discoloration .

Data Table of Biological Activities

Propiedades

IUPAC Name |

6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-10(2)6-7-18-14-9-12-11(8-13(14)17-3)4-5-15(16)19-12/h4-6,8-9H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPLFUBVEZVYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.